![molecular formula C18H21FN4O B2566593 7-(cyclohexylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2109057-80-7](/img/structure/B2566593.png)
7-(cyclohexylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(cyclohexylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C18H21FN4O and its molecular weight is 328.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A key area of research involving compounds related to 7-(cyclohexylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents. These compounds have been synthesized and screened for their antibacterial activity, indicating their potential as therapeutic agents against bacterial infections. The synthesis involves the treatment of specific s-triazines with aromatic aldehydes to yield chalcones, which upon further cyclization yield the respective pyrazolines, amino pyrimidines, and pyrimidinethiones (A. Solankee et al., 2004; K. Kapadia et al., 2007).
Antimicrobial and Antitumor Applications
Further research into the antimicrobial and antitumor applications of related pyrazole derivatives has demonstrated their potential as biological potent agents. These studies involve the synthesis of various chalcones, pyrazolines, isoxazolines, and aminopyrimidines, all of which have been tested for their antimicrobial activities, highlighting their potential in fighting microbial infections and their use as antitumor agents (A. Solankee et al., 2006; R. Mohareb et al., 2015).
Molecular Docking Studies for Potential Anticancer Agents
Molecular docking studies have been conducted to assess the potential of pyrazole derivatives as anticancer agents. These studies involve evaluating the interactions between these compounds and specific proteins associated with cancer, providing insights into their potential efficacy as anticancer drugs. Notable studies include the design, synthesis, and evaluation of pyrazole derivatives, highlighting their inhibitory activity against topoisomerase IIα and their in vitro cytotoxicity against various cancerous cell lines (Raquib Alam et al., 2016).
Novel Synthesis Techniques and Characterization
Research has also focused on novel synthesis techniques, such as microwave synthesis, and detailed computational evaluations to understand the reactivity and pharmaceutical potential of pyrazole derivatives. These studies not only contribute to the efficient synthesis of these compounds but also provide a deeper understanding of their molecular properties and potential pharmaceutical applications (J. Raval et al., 2012; Renjith Thomas et al., 2018).
Propriétés
IUPAC Name |
7-(cyclohexylamino)-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c19-13-8-6-12(7-9-13)15-10-16-18(24)20-11-17(23(16)22-15)21-14-4-2-1-3-5-14/h6-10,14,17,21H,1-5,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQQTLBEZYTHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CNC(=O)C3=CC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2566514.png)
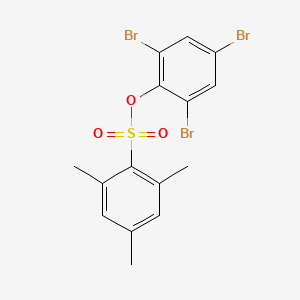
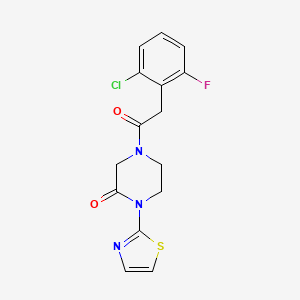
![3-(3-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2566517.png)
![6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2566518.png)

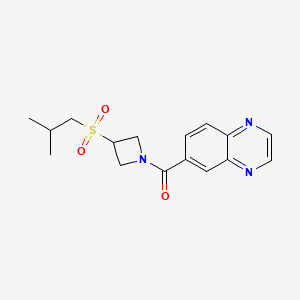
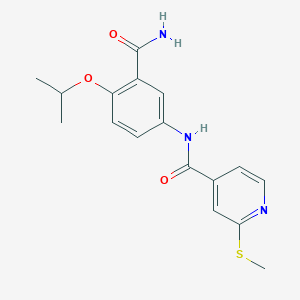

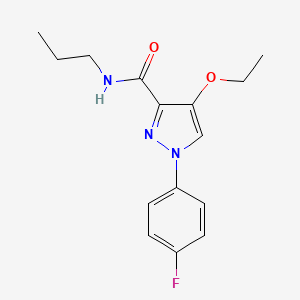
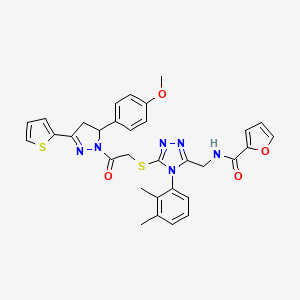
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide](/img/structure/B2566532.png)
![ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2566533.png)